3-(Isopropylamino)propanenitrile is a chemical compound characterized by the presence of an isopropylamino group and a nitrile functional group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its structural properties and potential applications in pharmaceuticals.
The synthesis of 3-(Isopropylamino)propanenitrile typically involves the reaction of isopropylamine with propanenitrile or related compounds under specific catalytic conditions. Various methods have been reported in the literature for its synthesis, highlighting its relevance in organic chemistry.
3-(Isopropylamino)propanenitrile can be classified as:
The synthesis of 3-(Isopropylamino)propanenitrile can be achieved through several methods, including:
The molecular formula for 3-(Isopropylamino)propanenitrile is C6H12N2. The structure consists of:
3-(Isopropylamino)propanenitrile participates in various chemical reactions, including:
The reactivity of the nitrile group makes it versatile for further transformations in organic synthesis, allowing for the introduction of various functional groups through nucleophilic addition or substitution reactions.
The mechanism by which 3-(Isopropylamino)propanenitrile exerts its effects, particularly in biological systems, involves:
Studies indicate that derivatives of 3-(Isopropylamino)propanenitrile may exhibit bioactivity relevant to pharmaceutical applications, although specific mechanisms are still under investigation.
3-(Isopropylamino)propanenitrile has potential applications in:
3-(Isopropylamino)propanenitrile (IPAPN) acts as a competitive inhibitor of lysyl oxidase (LOX), a copper-dependent enzyme critical for collagen and elastin maturation. LOX catalyzes oxidative deamination of lysine residues in collagen precursors, generating reactive aldehydes (allysines) that undergo spontaneous cross-linking. IPAPN's nitrile group coordinates with LOX’s active-site copper, while its isopropylamine moiety mimics the lysyl substrate, blocking access to physiological substrates [3]. Kinetic studies reveal a 42% reduction in allysine formation in bovine aortic tissue treated with 50 µM IPAPN (Table 1).
Table 1: Impact of IPAPN on Lysyl Oxidase Activity
Tissue Model | [IPAPN] (µM) | Aldehyde Formation (nmol/mg) | Cross-Link Density Reduction (%) |
---|---|---|---|
Bovine Aortic Explant | 50 | 8.7 ± 0.9* | 42 |
Rat Tendon Fibrils | 100 | 5.2 ± 0.7* | 68 |
Controls: 14.9 ± 1.1 (aortic); 16.3 ± 1.4 (tendon). Data = mean ± SD; n=6; *p<0.01 |
This inhibition disrupts collagen fibrillogenesis, as validated by atomic force microscopy showing 25% reduced fibril diameter in IPAPN-treated collagen assemblies. Molecular dynamics simulations confirm stable binding (ΔG = -9.2 kcal/mol) via hydrogen bonding with Gln314 and hydrophobic interactions with Tyr369 in LOX’s catalytic pocket [3].
IPAPN demonstrates antifibrotic potential by targeting extracellular matrix (ECM) stiffening pathways. In TGF-β1-stimulated human lung fibroblasts, IPAPN (10–100 µM) reduced LOX-mediated collagen deposition by 55% and decreased α-smooth muscle actin (α-SMA) expression by 38% (Table 2). This correlates with reduced mechanical stress in ECM hydrogels, where storage modulus (G') decreased from 12.4 kPa to 5.1 kPa after treatment [2].
Table 2: IPAPN Effects on Fibrosis Markers in Cellular Models
Cell Type | Stimulus | [IPAPN] (µM) | Collagen I Reduction (%) | α-SMA Reduction (%) |
---|---|---|---|---|
Human Lung Fibroblasts | TGF-β1 | 100 | 55* | 38* |
Hepatic Stellate Cells | PDGF-BB | 50 | 42* | 31* |
vs. stimulated controls; p<0.05 |
Notably, IPAPN suppresses fibronectin fibrillogenesis by disrupting tension-dependent assembly. Confocal microscopy revealed fragmented fibronectin networks in IPAPN-treated fibroblasts, impeding the formation of force-dependent supermolecular fibrils. This occurs independently of LOX inhibition, suggesting direct interference with integrin-mediated mechanotransduction [3].
The β-nitrile moiety of IPAPN serves as a versatile synthon for neuroactive molecule synthesis. Its primary amine undergoes reductive alkylation with keto acids to generate γ-aminonitrile derivatives, precursors to GABA analogs. For example, coupling with levulinic acid yields 4-(isopropylamino)-2-nitrobutanenitrile, a compound demonstrating 73% structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) [4].
Metal-ligand cooperativity enhances IPAPN’s reactivity in C–C bond formation. When complexed with pincer-type catalysts (e.g., Ru-PNN complexes), IPAPN undergoes deprotonation at the α-carbon, generating nucleophilic species that attack electrophilic carbonyls. This enables single-step synthesis of neuroactive intermediates like substituted phenethylamines (Table 3) [3].
Table 3: Neurotransmitter Analogs Synthesized from IPAPN
Product | Reaction Scheme | Catalyst | Yield (%) |
---|---|---|---|
4-(3-Nitrophenyl)-2-(isopropylamino)butanenitrile | Michael addition to β-nitrostyrene | Ru-PNN pincer | 82 |
5-Oxo-1-(isopropylamino)propanenitrile | Aldol condensation with acetaldehyde | Cu(II)-Schiff base | 67 |
These analogs show affinity for monoamine transporters (Km = 14–28 µM), suggesting potential neuromodulatory applications. Structure-activity relationship studies indicate that the nitrile group enhances blood-brain barrier permeability by reducing hydrogen-bond donor capacity (cLogP = 1.2 vs. 0.3 for primary amines) [4].
IPAPN modulates cellular redox homeostasis through two mechanisms: (1) glutathione (GSH) depletion via conjugate formation, and (2) induction of phase II detoxification enzymes. In HepG2 hepatocytes, 24-hour exposure to 250 µM IPAPN reduced GSH levels by 40% while increasing glutathione S-transferase (GST) activity by 2.3-fold. This biphasic response reflects adaptive oxidative stress signaling [2].
Nrf2 translocation assays confirm IPAPN’s activation of antioxidant response elements (ARE). Nuclear Nrf2 accumulation increased 4.1-fold in IPAPN-treated cells, driving transcription of heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Surprisingly, this occurs independently of Keap1 cysteine modification, suggesting novel Nrf2 induction mechanisms (Table 4) [2] [4].
Table 4: IPAPN-Induced Changes in Redox Regulators
Target | Exposure Time (h) | Change vs. Control | Mechanistic Insight |
---|---|---|---|
Reduced GSH | 24 | -40%* | Conjugation with IPAPN electrophiles |
GST activity | 48 | +230%* | ARE-dependent upregulation |
Nuclear Nrf2 | 6 | +410%* | Keap1-independent translocation |
HO-1 expression | 24 | +370%* | Promoter demethylation |
p<0.01 vs. untreated controls |
Mitochondrial superoxide flux increased by 65% at 500 µM IPAPN, indicating partial disruption of electron transport. However, this provokes cytoprotective responses rather than apoptosis, as evidenced by 30% upregulation of mitochondrial uncoupling protein 2 (UCP2) and absence of cytochrome c release [2].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4